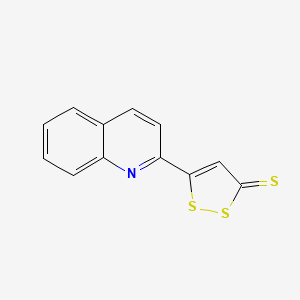
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains a quinoline moiety fused with a dithiolethione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione typically involves the cyclization of quinoline derivatives with sulfur-containing reagents. One common method involves the reaction of 2-quinolinecarboxaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiolethione ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolethione ring to dithiol or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol and thiol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA.
Pathways Involved: It may modulate oxidative stress pathways, inhibit specific kinases, and interfere with DNA replication and repair processes.
類似化合物との比較
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with broad applications in medicinal chemistry.
Dithiolethione: A sulfur-containing heterocycle known for its antioxidant properties.
Quinolinyl-pyrazoles: Compounds with similar structural features and biological activities.
Uniqueness
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione is unique due to its combined quinoline and dithiolethione moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
918504-00-4 |
|---|---|
分子式 |
C12H7NS3 |
分子量 |
261.4 g/mol |
IUPAC名 |
5-quinolin-2-yldithiole-3-thione |
InChI |
InChI=1S/C12H7NS3/c14-12-7-11(15-16-12)10-6-5-8-3-1-2-4-9(8)13-10/h1-7H |
InChIキー |
SVBBJDRZFZMULQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=S)SS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


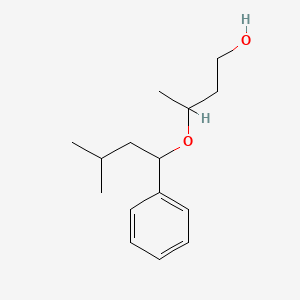

![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)
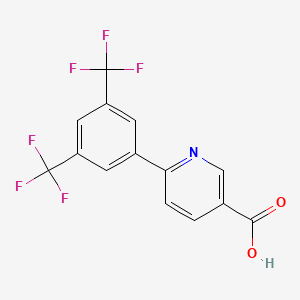
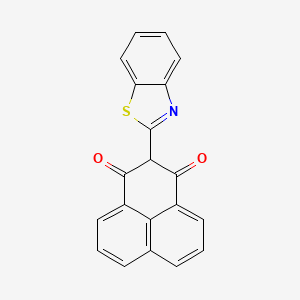
![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)
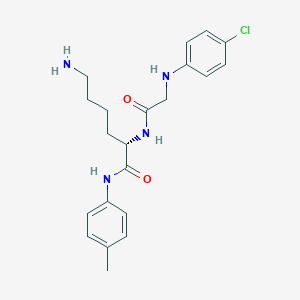
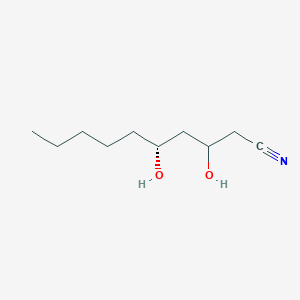
![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
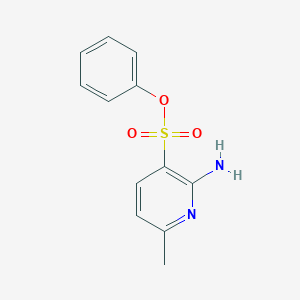
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
